N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}thiophene-2-sulfonamide
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Overview
Description
N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}thiophene-2-sulfonamide is a complex organic compound that features a combination of pyridine, thiazole, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}thiophene-2-sulfonamide typically involves multi-step reactionsThe final step often involves sulfonamide formation through the reaction of the thiophene derivative with sulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines.
Scientific Research Applications
N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: Known for their biological activities and used in similar applications.
Thiazole derivatives: Exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Imidazole derivatives: Also used in medicinal chemistry for their enzyme inhibitory activities.
Uniqueness
N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}thiophene-2-sulfonamide is unique due to its combination of three different heterocyclic rings, which provides a versatile scaffold for drug development
Properties
IUPAC Name |
N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S3/c17-21(18,12-4-2-6-19-12)15-8-11-9-20-13(16-11)10-3-1-5-14-7-10/h1-7,9,15H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAZGEDORHINTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)CNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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